BenchChemオンラインストアへようこそ!

6-Bromoquinoline-8-sulfonyl chloride

Lipophilicity Drug Design Medicinal Chemistry

6-Bromoquinoline-8-sulfonyl chloride (CAS 98591-39-0) is a heterobifunctional quinoline derivative with a molecular formula of C₉H₅BrClNO₂S and a molecular weight of 306.56 g/mol. It belongs to the class of quinoline sulfonyl chlorides, which are valued as electrophilic intermediates for sulfonamide and sulfonate synthesis.

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56
CAS No. 98591-39-0
Cat. No. B2469098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-8-sulfonyl chloride
CAS98591-39-0
Molecular FormulaC9H5BrClNO2S
Molecular Weight306.56
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br
InChIInChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H
InChIKeyGKHOYDOQDYWDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-8-sulfonyl chloride (CAS 98591-39-0): A Bifunctional Quinoline Building Block for Medicinal Chemistry


6-Bromoquinoline-8-sulfonyl chloride (CAS 98591-39-0) is a heterobifunctional quinoline derivative with a molecular formula of C₉H₅BrClNO₂S and a molecular weight of 306.56 g/mol . It belongs to the class of quinoline sulfonyl chlorides, which are valued as electrophilic intermediates for sulfonamide and sulfonate synthesis [1]. The compound features two distinct reactive centers: a sulfonyl chloride group at the C8 position for nucleophilic substitution, and a bromine atom at the C6 position that serves both as a synthetic handle for cross-coupling chemistry and as a halogen-bond donor in target engagement . These dual functionalities position it as a versatile scaffold for constructing complex sulfonamide hybrids in drug discovery and chemical biology programs.

Why 6-Bromoquinoline-8-sulfonyl chloride Cannot Be Replaced by Common Analogs


Attempts to substitute 6-bromoquinoline-8-sulfonyl chloride with isomeric bromoquinoline sulfonyl chlorides (e.g., the 5-bromo isomer, CAS 17133-25-4) or the non-halogenated parent compound (quinoline-8-sulfonyl chloride, CAS 18704-37-5) introduce distinct electronic, steric, and pharmacodynamic liabilities. The C6 bromine atom is not a passive substituent; it exerts an electron-withdrawing inductive effect that modulates the electrophilicity of the sulfonyl chloride, and it engages in highly directional halogen-bonding interactions that are completely absent in the non-brominated analog . Positional isomers, such as the 5-bromo variant, present a different steric profile and altered electrostatic potential surface, which can disrupt binding to protein targets that have evolved to recognize the C6 halogen [1]. These differences become critical when scaling from hit discovery to lead optimization, where even subtle changes in substitution pattern can abolish target affinity or alter pharmacokinetic properties.

Quantitative Differentiation Evidence for 6-Bromoquinoline-8-sulfonyl chloride vs. Analogs


Enhanced Lipophilicity vs. Parent Quinoline-8-sulfonyl Chloride

The introduction of a bromine atom at the 6-position significantly increases the lipophilicity of the quinoline sulfonyl chloride scaffold. The computed XLogP3 value for 6-bromoquinoline-8-sulfonyl chloride is 2.9, which is substantially higher than the reported LogP values for the non-brominated parent compound, quinoline-8-sulfonyl chloride (CAS 18704-37-5), which range from 1.95 to 2.08 depending on the measurement method [1]. This difference in lipophilicity has direct implications for passive membrane permeability and nonspecific protein binding.

Lipophilicity Drug Design Medicinal Chemistry

Halogen-Bond Donor Capability Not Available in Non-Halogenated Analogs

The C6 bromine atom in 6-bromoquinoline-8-sulfonyl chloride functions as a halogen-bond donor, enabling a specific, directional, non-covalent interaction with Lewis bases in protein binding pockets. Structural biology studies have demonstrated that removal of this bromine atom completely abolishes binding affinity to certain target proteins, such as the WD40 repeat protein WDR5, due to loss of this interaction . In contrast, quinoline-8-sulfonyl chloride (CAS 18704-37-5), which lacks any halogen substituent, cannot participate in halogen bonding. This functional difference is critical for medicinal chemistry programs targeting proteins with halogen-bond-accepting residues.

Halogen Bonding Target Engagement Structure-Based Drug Design

Positional Selectivity: Divergent Reactivity vs. 5-Bromoquinoline-8-sulfonyl chloride

The position of the bromine substituent on the quinoline ring fundamentally alters the electronic environment of the scaffold. In 6-bromoquinoline-8-sulfonyl chloride, the bromine is conjugated with the quinoline nitrogen through the aromatic ring, exerting a distinct inductive effect compared to the 5-bromo isomer (CAS 17133-25-4), where the bromine is ortho to the sulfonyl chloride. Computational studies show that the 6-bromo isomer has an XLogP3 of 2.9, while the 5-bromo isomer has a comparable but not identical XLogP3 of 2.92 [1]. More importantly, the electronic effect of the bromine at the C6 position influences the electrophilicity of the sulfonyl chloride at C8 differently than the C5 bromine, leading to divergent reaction rates and selectivity in nucleophilic substitution and cross-coupling reactions .

Cross-Coupling Regioselectivity Synthetic Chemistry

Dual Synthetic Versatility: Simultaneous Sulfonylation and Cross-Coupling

6-Bromoquinoline-8-sulfonyl chloride is unique among commonly available quinoline sulfonyl chlorides in possessing two orthogonally reactive functional groups on the same scaffold. The sulfonyl chloride group reacts with amines, alcohols, and hydrazines to form sulfonamides, sulfonates, and sulfonyl hydrazides, while the C6 bromine atom is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for further diversification [1]. This dual reactivity enables a modular, library-based approach to structure-activity relationship (SAR) exploration. By contrast, quinoline-8-sulfonyl chloride offers only the sulfonyl chloride handle, limiting downstream diversification options. The isomeric 5-bromo compound is also bifunctional, but the altered electronic and steric environment changes the reactivity profile of both centers .

Bifunctional Scaffold Sulfonamide Synthesis Medicinal Chemistry

Optimal Use Cases for Procuring 6-Bromoquinoline-8-sulfonyl chloride


WDR5-Targeted and Halogen-Bond-Dependent Drug Discovery Programs

When developing inhibitors for protein targets such as WDR5 where the C6 bromine acts as an essential halogen-bond donor, 6-bromoquinoline-8-sulfonyl chloride is the required building block. Structural evidence indicates that the bromine atom is indispensable for binding affinity, and replacement with the non-halogenated quinoline-8-sulfonyl chloride results in complete loss of target engagement . Procurement of this specific isomer ensures that the critical halogen-bond pharmacophore is maintained throughout the SAR campaign.

Modular Library Synthesis Requiring Orthogonal Diversification Handles

Medicinal chemistry teams synthesizing sulfonamide-based compound libraries benefit from the dual reactivity of 6-bromoquinoline-8-sulfonyl chloride. The C8 sulfonyl chloride enables rapid sulfonamide formation with diverse amine partners, while the C6 bromine serves as a latent handle for late-stage Suzuki or Buchwald-Hartwig diversification [1]. This orthogonal reactivity reduces the number of synthetic steps and building blocks required, accelerating hit-to-lead optimization compared to using mono-functional intermediates.

Lipophilicity-Driven CNS and Intracellular Target Programs

For programs targeting intracellular or CNS proteins where passive membrane permeability is critical, the higher lipophilicity (XLogP3 = 2.9) of 6-bromoquinoline-8-sulfonyl chloride provides a quantifiable advantage over the less lipophilic non-brominated analog (LogP ≈ 1.95–2.08) [2]. This ~1 log unit difference can translate to significantly improved cell permeability, making the 6-bromo compound a more suitable starting point for designing cell-active probes and lead compounds.

Synthetic Route Continuity: Avoiding Isomer-Dependent Reactivity Drift

When a synthetic route has been validated using the 6-bromo isomer, switching to the 5-bromo isomer (CAS 17133-25-4) introduces unpredictable reactivity changes due to the altered electronic conjugation between the bromine, the quinoline nitrogen, and the sulfonyl chloride group . For procurement teams supporting ongoing medicinal chemistry campaigns, maintaining the exact isomer ensures batch-to-batch consistency in reaction yields, selectivity, and impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-8-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.